molecular formula C28H23FN4O2S B2376650 2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 2034347-58-3

2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B2376650
CAS No.: 2034347-58-3
M. Wt: 498.58
InChI Key: PLBVSNPUXQKEIQ-UHFFFAOYSA-N
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Description

2-((3-(4-Ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by a fused bicyclic core with a 4-oxo group, a 4-ethylphenyl substituent at position 3, a phenyl group at position 7, and a thioether-linked acetamide moiety substituted with a 4-fluorophenyl group.

Key structural features include:

  • Pyrrolo-pyrimidine core: Provides rigidity and planar geometry, facilitating interactions with biological targets via π-π stacking or hydrogen bonding .
  • Thioether-acetamide bridge: Introduces flexibility and hydrogen-bonding capacity, with the 4-fluorophenyl group contributing electron-withdrawing effects and metabolic stability .

Crystallographic data for analogous compounds (e.g., ) highlight the role of hydrogen bonding (e.g., N–H···O and C–H···F interactions) in stabilizing molecular conformations, which may influence solubility and bioavailability .

Properties

IUPAC Name

2-[[3-(4-ethylphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23FN4O2S/c1-2-18-8-14-22(15-9-18)33-27(35)26-25(23(16-30-26)19-6-4-3-5-7-19)32-28(33)36-17-24(34)31-21-12-10-20(29)11-13-21/h3-16,30H,2,17H2,1H3,(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBVSNPUXQKEIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a pyrrolo[3,2-d]pyrimidine derivative notable for its potential biological activities. This compound features a complex structure that includes a thioether and a fluorinated aromatic ring, which may enhance its pharmacological properties. Its molecular formula is C28H23FN4O2SC_{28}H_{23}FN_{4}O_{2}S with a molecular weight of approximately 498.6 g/mol .

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in critical cellular processes. Research indicates that compounds with similar structures often exhibit significant activity against cancer cell lines and other diseases.

The compound's mechanism of action is hypothesized to involve:

  • Inhibition of Enzymatic Activity : The pyrrolo[3,2-d]pyrimidine core is known to inhibit dihydrofolate reductase (DHFR), which plays a crucial role in nucleotide synthesis and cell proliferation .
  • Targeting Kinase Pathways : Similar compounds have been shown to interact with kinase pathways, potentially affecting tumor growth and survival .

Synthesis and Evaluation

A study synthesized various derivatives of pyrrolo[3,2-d]pyrimidines, demonstrating that structural modifications significantly influenced their biological activity. For instance, derivatives with ethyl substitutions exhibited enhanced inhibitory effects on DHFR compared to their methylated counterparts .

Anticancer Activity

In vitro studies have shown that this compound can reduce the viability of several cancer cell lines, including those resistant to conventional therapies. The presence of the fluorinated phenyl group may improve the compound's selectivity and potency against specific cancer types .

Data Table: Biological Activities of Related Compounds

Compound NameStructureBiological TargetActivity
Compound APyrido[2,3-d]pyrimidineDHFRIC50 = 0.1 µM
Compound BPyrido[3,4-d]pyrimidineEPH ReceptorIC50 = 0.5 µM
Compound CPyrido[3,2-d]pyrimidineKinase InhibitionIC50 = 0.03 µM

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics due to the presence of lipophilic groups. The thioether moiety may also enhance membrane permeability .

Scientific Research Applications

Potential Applications

  • Anticancer Activity
    • Compounds with similar structures have shown promising results in targeting various cancer types. For instance, pyrido[3,2-d]pyrimidines have been investigated for their ability to inhibit specific kinases involved in cancer progression, such as mTOR and PI3K pathways . The compound may exhibit similar mechanisms due to its structural analogies.
  • Inhibition of Enzyme Activity
    • The thioamide group present in this compound suggests potential enzyme inhibition capabilities. Research has indicated that similar compounds can act as inhibitors for enzymes such as Aldehyde Dehydrogenase 1A (ALDH1A), which plays a role in chemotherapy resistance in ovarian cancer .
  • Neurological Applications
    • Some derivatives of pyrrolo[3,2-d]pyrimidines have been studied for neuroprotective effects and modulation of neurotransmitter systems. This compound could potentially be explored for its effects on neurological disorders or cognitive enhancement .

Table 1: Comparative Analysis of Pyrrolo[3,2-d]pyrimidine Derivatives

Compound NameBiological TargetActivityReference
BPR1R024CSF1RAntitumor and Immunomodulatory
AZD8055mTORInhibitor of cell proliferation
UnnamedALDH1AChemotherapy resistance modulation

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high purity and yield. The reactivity attributed to the functional groups allows for various chemical transformations, which can be exploited in drug development.

Proposed Synthetic Route

  • Formation of the Pyrrolo Core : Initial condensation reactions involving substituted anilines and pyrimidine derivatives.
  • Thio Group Introduction : Nucleophilic substitution reactions to incorporate the thio group.
  • Acetamide Formation : Final acylation step to attach the acetamide moiety.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolo-Pyrimidine Derivatives

Compound Name R<sup>3</sup> Substituent R<sup>7</sup> Substituent Acetamide Substituent Key Functional Groups
Target Compound 4-Ethylphenyl Phenyl N-(4-Fluorophenyl) Thioether, 4-oxo, fluorophenyl
2-[(3-Butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide Butyl Phenyl N-(3-Fluoro-4-methylphenyl) Thioether, 4-oxo, fluoro-methylphenyl
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate 4-Chlorophenyl Phenyl Dipentylamino, Ethyl ester Ester, dipentylamino, chlorophenyl
(4aR)-1-[(2,3-Difluorophenyl)methyl]-4a-ethyl-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]...carboxamide Difluorophenylmethyl Hydroxy Trifluoromethyl-furan Trifluoromethyl, hydroxy, difluorophenyl

Key Observations:

The 4-fluorophenyl acetamide offers a balance between electron-withdrawing effects and metabolic resistance, contrasting with the trifluoromethyl-furan group in , which may reduce solubility due to high hydrophobicity .

Hydrogen-Bonding Capacity: The thioether bridge in the target compound and ’s analog enables hydrogen bonding via sulfur, whereas ’s dipentylamino group lacks such capacity, likely reducing target affinity . Fluorine atoms (e.g., 4-fluorophenyl vs. 3-fluoro-4-methylphenyl) influence electrostatic interactions and crystal packing, as seen in C–F···H–N motifs in related structures .

Biological Implications: The dipentylamino group in ’s compound may introduce steric hindrance, limiting binding to flat active sites common in kinase inhibitors . The trifluoromethyl group in ’s derivative enhances metabolic stability but could increase toxicity risks due to bioaccumulation .

Preparation Methods

Starting Materials and Key Intermediates

The synthesis of the pyrrolo[3,2-d]pyrimidine core can begin with appropriately substituted pyrrole derivatives. According to research on similar compounds, ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate (compound 55) serves as a valuable intermediate for constructing this heterocyclic system.

Cyclization to Form the Pyrimidine Ring

The conversion of the pyrrole derivative to the bicyclic pyrrolo[3,2-d]pyrimidine system typically involves cyclization reactions. One documented approach involves the interaction of the aminopyrrole with isothiocyanates, as demonstrated in the synthesis of similar compounds:

Compound 55 (ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate) + ethyl isothiocyanate → 
Compound 56 (6-benzoyl-3-ethyl-2-thioxo-2,3-dihydro-1H-pyrrolo-[3,2-d]pyrimidin-4(5H)-one)

This cyclization reaction is typically conducted in polar solvents such as ethanol or methanol, often with catalytic amounts of base to facilitate the nucleophilic addition and subsequent ring closure.

The introduction of the 4-ethylphenyl group at position 3 is typically achieved through N-alkylation or N-arylation reactions. Similar compounds have been synthesized through the reaction of the heterocyclic core with 4-ethylphenyl halides or other activated derivatives in the presence of bases such as potassium carbonate or sodium hydride.

The reaction conditions for this transformation usually involve:

  • Aprotic polar solvents (DMF, DMSO, or acetonitrile)
  • Moderately elevated temperatures (60-100°C)
  • Reaction times of 4-24 hours
  • Base (K2CO3, Cs2CO3, or NaH)

Formation of the Thio Derivative

Introduction of the Thioxo Group

The key step in the synthesis involves the formation of the thioxo group at position 2 of the pyrimidine ring. Based on research with similar compounds, this can be accomplished through several methods:

  • Direct thionation using reagents such as Lawesson's reagent or phosphorus pentasulfide
  • Reaction with carbon disulfide under basic conditions
  • Cyclization with thiourea or related thiocarbonyl compounds

For pyrrolo[3,2-d]pyrimidine systems specifically, the literature suggests that the use of carbon disulfide in the presence of a base is often the method of choice due to its selectivity and compatibility with other functional groups.

Conversion to Thioether

The conversion of the thioxo group to the thioether linkage typically involves an alkylation reaction with an appropriate haloacetamide derivative. This transformation is well-documented for similar compounds and proceeds through an SN2 mechanism.

The general reaction scheme can be represented as:

Thioxo-pyrrolo[3,2-d]pyrimidine + 2-chloro-N-(4-fluorophenyl)acetamide → 
Target thioether product

Reaction conditions for this transformation typically include:

  • Base (K2CO3, Cs2CO3)
  • Polar aprotic solvent (DMF, acetone)
  • Room temperature or mild heating (25-60°C)
  • Reaction times of 3-12 hours

Preparation of the N-(4-fluorophenyl)acetamide Component

Synthesis of the Acetamide Moiety

The N-(4-fluorophenyl)acetamide component can be prepared separately and then introduced into the molecule through the previously discussed thioether formation. The synthesis of this component typically involves:

  • Reaction of chloroacetic acid with thionyl chloride to form chloroacetyl chloride
  • Subsequent reaction with 4-fluoroaniline to form 2-chloro-N-(4-fluorophenyl)acetamide

These steps are analogous to the methods described for similar acetamide derivatives in the literature.

Alternative Approaches for Acetamide Formation

Alternative approaches for the formation of the acetamide linkage include:

  • Direct coupling of thioacetic acid with 4-fluoroaniline using coupling reagents
  • Reaction of acetyl chloride derivatives with 4-fluoroaniline
  • Solid-phase synthesis using polymer-supported reagents

The choice of method depends on factors such as scale, available reagents, and compatibility with other functional groups in the molecule.

Detailed Synthetic Protocol

Based on the analysis of synthetic approaches for similar compounds, a proposed synthetic route for this compound would involve the following key steps:

Step 1: Preparation of the Pyrrole Precursor

The synthesis begins with the preparation of a suitably substituted pyrrole derivative that already contains the phenyl group at what will become position 7 of the final product. This approach is consistent with synthetic strategies used for similar heterocyclic systems.

Step 2: Pyrimidine Ring Formation

The pyrimidine ring is formed through a cyclization reaction, potentially using isothiocyanates or related reagents, as demonstrated in the preparation of similar pyrrolo[3,2-d]pyrimidine compounds.

Step 3: N-Arylation with 4-Ethylphenyl Group

The introduction of the 4-ethylphenyl group at position 3 is achieved through an N-arylation reaction, typically using 4-ethylphenyl halides or other activated derivatives under basic conditions.

Step 4: Formation of the Thioxo Derivative

The thioxo group at position 2 is introduced through reaction with appropriate sulfur-containing reagents, such as carbon disulfide or Lawesson's reagent, as documented for similar heterocyclic systems.

Step 5: Preparation of the Acetamide Component

The 2-chloro-N-(4-fluorophenyl)acetamide component is prepared separately through a two-step process:

  • Formation of chloroacetyl chloride from chloroacetic acid
  • Reaction with 4-fluoroaniline to form the acetamide derivative

Step 6: Thioether Formation

The final step involves the reaction of the thioxo derivative with the prepared 2-chloro-N-(4-fluorophenyl)acetamide under basic conditions to form the target compound.

Reaction Conditions and Optimization

Solvent Effects

The choice of solvent significantly impacts the efficiency and selectivity of the key reactions in this synthesis. For the thioether formation step, polar aprotic solvents such as DMF or acetone typically provide optimal results. The solvent choice is particularly important for controlling the regioselectivity of alkylation reactions and preventing side reactions.

Temperature Considerations

Temperature control is critical for several steps in the synthesis:

  • Cyclization reactions to form the pyrimidine ring often require elevated temperatures (80-120°C)
  • N-arylation reactions typically proceed at moderate temperatures (60-100°C)
  • Thioether formation is often conducted at room temperature or with mild heating (25-60°C) to prevent side reactions

Careful temperature management can significantly impact yields and product purity.

Catalyst Systems

Various catalyst systems can be employed to enhance the efficiency of certain transformations:

  • Bases such as potassium carbonate, cesium carbonate, or sodium hydride for alkylation and arylation reactions
  • Phase-transfer catalysts for reactions involving heterogeneous systems
  • Polymer-supported catalysts for certain transformations, as documented in the literature for similar reactions

Purification Methods

Chromatographic Techniques

Purification of intermediates and the final product typically involves column chromatography using silica gel as the stationary phase. Common mobile phases include:

  • Hexane/ethyl acetate mixtures
  • Dichloromethane/methanol gradients
  • Toluene/acetone systems

The choice of eluent system depends on the polarity and functional groups present in the molecule being purified.

Recrystallization

For crystalline intermediates and the final product, recrystallization provides an effective purification method. Suitable solvent systems might include:

  • Ethanol/water
  • Acetone/hexane
  • Dichloromethane/hexane

The optimal recrystallization solvent system must be determined experimentally for each intermediate.

Analytical Methods

The purity of intermediates and the final product can be assessed using:

  • High-Performance Liquid Chromatography (HPLC)
  • Thin-Layer Chromatography (TLC)
  • Elemental analysis
  • Mass spectrometry

These analytical methods provide crucial information for optimizing purification protocols.

Characterization Data

The characterization of this compound typically includes:

Spectroscopic Data

  • NMR Spectroscopy: 1H and 13C NMR spectra provide detailed structural information
  • IR Spectroscopy: Key bands include carbonyl stretching (approximately 1680-1700 cm-1), N-H stretching (approximately 3200-3400 cm-1), and C-F stretching (approximately 1100-1200 cm-1)
  • Mass Spectrometry: The molecular ion peak at m/z 498 corresponds to the molecular weight of the compound

Physical Properties

  • Appearance: Typically a white to off-white crystalline solid
  • Melting Point: Expected to be in the range of 180-220°C, though this would need experimental confirmation
  • Solubility: Generally soluble in DMSO, DMF, and partially soluble in alcohols and chlorinated solvents

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

  • Synthesis Steps :

Core Formation : Construct the pyrrolo[3,2-d]pyrimidine core via cyclization of substituted pyrimidine precursors under reflux in aprotic solvents (e.g., DMF or NMP) .

Thioether Linkage : Introduce the thioacetamide group via nucleophilic substitution using mercaptoacetic acid derivatives. Reaction temperature (80–120°C) and base choice (e.g., K₂CO₃) are critical for yield .

Acetamide Coupling : React with 4-fluoroaniline using carbodiimide coupling agents (e.g., EDCI) in dichloromethane or THF .

  • Optimization : Monitor reactions via TLC or HPLC. Purify intermediates via column chromatography (silica gel, CH₂Cl₂/MeOH gradients). Typical yields range from 30–60%, with higher purity achieved using recrystallization .

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical Methods :

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, pyrrolopyrimidine carbons at δ 150–160 ppm) .
  • Mass Spectrometry : ESI-MS to confirm molecular weight (theoretical: 512.6 g/mol) .
  • X-ray Crystallography : Resolve bond angles (e.g., C—N—C ~113–123°) and confirm stereochemistry .

Advanced Research Questions

Q. What strategies address low yields in the final coupling step?

  • Methodological Adjustments :

  • Solvent Polarity : Use polar aprotic solvents (e.g., NMP) to enhance nucleophilicity of the thiol group .
  • Catalysis : Add catalytic DMAP or HOBt to improve coupling efficiency .
  • Temperature Control : Maintain 100–120°C for 16–24 hours to drive the reaction to completion .
    • Case Study : A similar pyrrolopyrimidine derivative achieved 31% yield under suboptimal conditions but improved to 55% after solvent and catalyst optimization .

Q. How can computational methods predict this compound’s bioactivity?

  • Approaches :

Molecular Docking : Simulate interactions with kinase ATP-binding pockets (e.g., EGFR or Aurora kinases) using AutoDock Vina .

QSAR Modeling : Correlate substituent effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl) with inhibitory activity .

  • Validation : Compare predicted binding affinities with experimental IC₅₀ values from kinase inhibition assays .

Q. How should researchers resolve contradictions in solubility data across studies?

  • Methodological Consistency :

  • Solubility Testing : Use standardized buffers (e.g., PBS pH 7.4) and HPLC-UV quantification.
  • Temperature Control : Ensure measurements at 25°C ± 1°C.
    • Example : Discrepancies in similar compounds (e.g., 0.1–1.2 mg/mL in DMSO) arise from varying purity levels or measurement techniques .

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